The Allosteric Inhibition of Glutamate-5-Kinase by a Novel Pyrroloquinoline Derivative: A Technical Guide to Glutamate-5-kinase-IN-1
The Allosteric Inhibition of Glutamate-5-Kinase by a Novel Pyrroloquinoline Derivative: A Technical Guide to Glutamate-5-kinase-IN-1
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action, quantitative activity, and experimental protocols for Glutamate-5-kinase-IN-1, a potent inhibitor of Glutamate-5-kinase (G5K). This document is intended for researchers, scientists, and drug development professionals interested in the development of novel anti-tubercular agents.
Core Mechanism of Action
Glutamate-5-kinase-IN-1, also identified as compound 50 in the primary literature, is a 3H-pyrrolo[2,3-c]quinoline derivative that exhibits potent inhibitory activity against Glutamate-5-kinase (G5K), a crucial enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis.[1] The primary mechanism of action for this compound is allosteric inhibition .[1]
Unlike competitive inhibitors that bind to the enzyme's active site, Glutamate-5-kinase-IN-1 binds to an allosteric pocket at the interface between the enzyme's domains.[1][2] This binding event induces long-distance conformational changes that specifically alter the architecture of the ATP binding site, thereby hindering its recognition and binding.[1][3][4][5] This disruption of ATP binding prevents the phosphorylation of glutamate (B1630785), the first committed step in proline biosynthesis, ultimately leading to the inhibition of bacterial growth.[1] Molecular dynamics simulations have revealed that the binding of this inhibitor causes a substantial increase in the apparent Michaelis constant (Kmapp) for ATP, further supporting its role in disrupting ATP binding.[1][3][5]
The proline biosynthesis pathway is essential for mycobacterial survival, making G5K a promising target for the development of new anti-tuberculosis drugs.[1]
Proline Biosynthesis Pathway and Inhibition by Glutamate-5-kinase-IN-1
The following diagram illustrates the proline biosynthesis pathway and the point of inhibition by Glutamate-5-kinase-IN-1.
Caption: Inhibition of the proline biosynthesis pathway by Glutamate-5-kinase-IN-1.
Quantitative Data
The inhibitory activity of Glutamate-5-kinase-IN-1 has been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Conditions | Reference |
| MIC (Minimum Inhibitory Concentration) against M. tuberculosis H37Rv | 4.1 µM | --- | [1][3][4][6] |
| I0.5 (Half-maximal inhibitory concentration) against G5K | 22.1 µM | 10 mM L-Glutamate and 10 mM ATP | [3][7] |
| Effect on Kmapp for ATP | Substantial Increase | 120 µM inhibitor, constant L-Glu (150, 300, 600 mM) and ATP (10 mM) | [1][3][5] |
| Cytotoxicity in HepG2 cells | No relevant cytotoxicity | 5, 10, 20 µM | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Glutamate-5-kinase-IN-1.
Glutamate-5-kinase Activity Assay
This assay is used to determine the inhibitory effect of the compound on the enzymatic activity of G5K.
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Principle: The activity of G5K is measured by quantifying the amount of ADP produced in the phosphorylation reaction of L-glutamate. The ADP production is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.
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Reagents:
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Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 100 mM NH₄Cl, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase.
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Substrates: L-glutamate and ATP at varying concentrations.
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Enzyme: Purified recombinant Glutamate-5-kinase.
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Inhibitor: Glutamate-5-kinase-IN-1 dissolved in DMSO.
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Procedure:
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The reaction is performed in a 96-well plate format.
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To each well, add the assay buffer, substrates (L-glutamate and ATP), and the inhibitor at various concentrations.
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The reaction is initiated by the addition of the G5K enzyme.
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The plate is immediately placed in a spectrophotometer, and the absorbance at 340 nm is measured every 30 seconds for 15-30 minutes at 37°C.
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The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
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The I0.5 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of the inhibitor that prevents the visible growth of Mycobacterium tuberculosis.
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Principle: The microplate Alamar Blue assay (MABA) is a colorimetric method used to determine the MIC of compounds against M. tuberculosis. The Alamar Blue reagent is an indicator that changes color in response to metabolic activity.
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Reagents and Materials:
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M. tuberculosis H37Rv strain.
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Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
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Glutamate-5-kinase-IN-1 dissolved in DMSO.
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Alamar Blue reagent.
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96-well microplates.
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-
Procedure:
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A serial dilution of Glutamate-5-kinase-IN-1 is prepared in the 96-well plates.
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A standardized inoculum of M. tuberculosis H37Rv is added to each well.
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The plates are incubated at 37°C for 5-7 days.
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After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.
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The color change from blue (no growth) to pink (growth) is visually assessed or measured using a fluorometer.
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The MIC is defined as the lowest concentration of the compound that prevents the color change.
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Molecular Dynamics Simulations
Computational studies are employed to investigate the binding mode and the allosteric effect of the inhibitor on G5K.
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Principle: Molecular dynamics simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex at an atomic level.
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Software: Gromacs, Amber, or similar molecular dynamics packages.
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Procedure:
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The 3D structure of Glutamate-5-kinase is obtained from the Protein Data Bank (PDB) or generated through homology modeling.
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The inhibitor molecule is docked into the identified allosteric binding site of the enzyme using docking software like AutoDock or Glide.
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The enzyme-inhibitor complex is placed in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.
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The system is subjected to energy minimization to remove steric clashes.
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A molecular dynamics simulation is run for a sufficient time (nanoseconds to microseconds) to observe the conformational changes in the enzyme upon inhibitor binding.
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The trajectory of the simulation is analyzed to study the interactions between the inhibitor and the enzyme, and to observe the conformational changes in the ATP and glutamate binding sites.
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Experimental Workflow Diagram
The following diagram outlines the general workflow for the characterization of Glutamate-5-kinase-IN-1.
Caption: A logical workflow for the in vitro and in silico characterization of Glutamate-5-kinase-IN-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glutamate-5-kinase-IN-1 | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. gentaur.com [gentaur.com]
- 7. mybiosource.com [mybiosource.com]
